molecular formula C15H14BrNO3 B5693748 N-(2-bromophenyl)-2,3-dimethoxybenzamide

N-(2-bromophenyl)-2,3-dimethoxybenzamide

Cat. No.: B5693748
M. Wt: 336.18 g/mol
InChI Key: MJKBVXUDSUXNDI-UHFFFAOYSA-N
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Description

N-(2-Bromophenyl)-2,3-dimethoxybenzamide is a high-purity chemical compound designed for research and development applications. This benzamide derivative serves as a versatile synthetic intermediate and building block in medicinal chemistry and drug discovery efforts. The structure incorporates a bromophenyl group and dimethoxybenzamide, making it a valuable scaffold for constructing more complex molecules via cross-coupling reactions and further functionalization. This compound falls into the category of organic building blocks and is particularly useful in specialized synthesis. Researchers utilize such compounds in developing protease inhibitors, kinase targets, and other small-molecule therapeutic candidates. The bromine atom offers a reactive site for palladium-catalyzed reactions, such as Suzuki or Buchwald-Hartwig aminations, enabling the rapid exploration of structure-activity relationships. All products are for Research Use Only (RUO) and are not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-bromophenyl)-2,3-dimethoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14BrNO3/c1-19-13-9-5-6-10(14(13)20-2)15(18)17-12-8-4-3-7-11(12)16/h3-9H,1-2H3,(H,17,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJKBVXUDSUXNDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1OC)C(=O)NC2=CC=CC=C2Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14BrNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Chemical Transformations of N 2 Bromophenyl 2,3 Dimethoxybenzamide

Established Synthetic Pathways for N-(2-bromophenyl)-2,3-dimethoxybenzamide

Precursor Synthesis and Reactant Selection

The synthesis of the requisite starting materials involves well-established organic transformations.

2,3-Dimethoxybenzoic Acid (o-Veratric Acid): This precursor provides the benzoyl component of the final molecule. A common route to this acid begins with the synthesis of its corresponding aldehyde, 2,3-dimethoxybenzaldehyde (B126229) (also known as o-veratraldehyde). nih.gov One patented method prepares this aldehyde by first formylating o-bromophenol to yield 3-bromo-2-hydroxybenzaldehyde. google.compatsnap.com This intermediate then undergoes a reaction with sodium methoxide (B1231860) and dimethyl carbonate (DMC), a less toxic methylating agent, to produce 2,3-dimethoxybenzaldehyde. google.com The use of DMC is noted as a greener alternative to highly toxic reagents like dimethyl sulfate. google.compatsnap.com Another approach involves the direct formylation of veratrole (1,2-dimethoxybenzene).

Once 2,3-dimethoxybenzaldehyde is obtained, it is oxidized to the target carboxylic acid, 2,3-dimethoxybenzoic acid. This is a standard transformation in organic chemistry that can be achieved using various common oxidizing agents.

2-Bromoaniline (B46623): This amine precursor can be synthesized through several methods. A classic route involves the diazotization of o-nitroaniline, followed by a Sandmeyer reaction to introduce the bromine atom. The resulting o-nitro-bromobenzene is then reduced, typically using iron powder and acid, to yield 2-bromoaniline. An alternative pathway starts from bromobenzene, which undergoes nitration to produce a mixture of ortho and para isomers. The desired o-nitrobromobenzene must then be separated chromatographically before reduction to 2-bromoaniline.

The selection of these specific precursors dictates the final structure of the target molecule. The bromine atom and the ortho, meta-dimethoxy substitution pattern are defining features installed at this stage.

Table 1: Summary of Precursor Synthesis Approaches
PrecursorStarting Material(s)Key Transformation(s)Notes
2,3-Dimethoxybenzoic Acido-Bromophenol1. Formylation 2. Methoxylation/Etherification 3. OxidationProceeds via 2,3-dimethoxybenzaldehyde intermediate. google.compatsnap.com
2-Bromoanilineo-Nitroaniline1. Diazotization/Sandmeyer Reaction 2. ReductionA classical and direct route.
2-BromoanilineBromobenzene1. Nitration 2. Isomer Separation 3. ReductionRequires chromatographic separation of isomers.

Reaction Conditions and Optimization Strategies for Amide Bond Formation

The central reaction in forming this compound is the creation of the amide bond. While specific literature for the synthesis of this exact compound is not detailed, the reaction proceeds via standard and well-documented amidation protocols. nanobioletters.com

The most common and established method involves the activation of the carboxylic acid group of 2,3-dimethoxybenzoic acid. This is typically achieved by converting the acid into a more reactive acyl chloride using a chlorinating agent like thionyl chloride (SOCl₂) or oxalyl chloride. The resulting 2,3-dimethoxybenzoyl chloride is then reacted with 2-bromoaniline. mdpi.com This reaction is generally carried out in an inert solvent, such as dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF), and requires a base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct generated during the reaction. nanobioletters.commdpi.com

Optimization of this amidation reaction focuses on several key parameters:

Reaction Temperature: The initial acylation is often performed at low temperatures (e.g., 0 °C) to control the reactivity of the acyl chloride, followed by a period at room temperature or gentle heating to ensure the reaction goes to completion. nanobioletters.com

Solvent Choice: The solvent must be inert to the reaction conditions and capable of dissolving the reactants.

Base Selection: The choice of base can influence reaction rates and side-product formation. Non-nucleophilic bases are preferred to avoid competition with the amine reactant.

Purity of Reactants: The purity of the acyl chloride is crucial, as any residual chlorinating agent can lead to unwanted side reactions.

An alternative to the acyl chloride method is the use of peptide coupling reagents. These reagents activate the carboxylic acid in situ, allowing for a one-pot reaction with the amine.

Table 2: Common Methods for Amide Bond Formation
MethodActivating AgentTypical ConditionsAdvantages/Disadvantages
Acid ChlorideThionyl Chloride (SOCl₂) or Oxalyl ChlorideInert solvent (DCM, THF), base (e.g., triethylamine), 0 °C to RT. nanobioletters.commdpi.comAdv: High reactivity, often high yield. Disadv: Requires separate activation step, moisture sensitive.
Coupling ReagentsDCC, EDC, HATU, etc.One-pot reaction in an inert solvent (DMF, DCM).Adv: Milder conditions, one-pot. Disadv: Reagents can be expensive, byproduct removal can be difficult (e.g., DCU).

Novel Synthetic Approaches and Green Chemistry Considerations for this compound

Modern synthetic chemistry places increasing emphasis on the development of environmentally benign processes. For the synthesis of this compound, several green chemistry principles can be applied to improve upon traditional methods.

The choice of reagents is a primary consideration. For instance, in the synthesis of the 2,3-dimethoxybenzaldehyde precursor, using dimethyl carbonate as a methylating agent is a greener choice compared to the highly toxic and carcinogenic dimethyl sulfate. google.com

In the amide bond-forming step, the development of catalytic methods is a key area of green chemistry research. Traditional methods that use stoichiometric amounts of coupling reagents often have poor atom economy and generate significant waste. Catalytic alternatives, such as those using boric acid, can facilitate the direct condensation of carboxylic acids and amines with water as the only byproduct, representing a much greener approach.

Furthermore, exploring novel reaction conditions can reduce environmental impact. This includes the use of solvent-free reactions or the replacement of hazardous chlorinated solvents with more benign alternatives. One-pot procedures, where multiple synthetic steps are carried out in the same reaction vessel, can also enhance efficiency by reducing the need for intermediate workup and purification steps, thereby saving solvents and energy.

Derivatization Strategies and Analog Synthesis from the this compound Scaffold

The this compound structure serves as a scaffold that can be chemically modified to produce a library of analogues. While specific studies on the derivatization of this exact molecule are not prevalent, general strategies for modifying benzamides are well-established and can be applied here. researchgate.netmdpi.comnih.gov These modifications can be targeted at several positions within the molecule.

Modification of the Bromo-Substituted Ring: The bromine atom is a versatile functional handle for further reactions. It can be replaced or used in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce a wide variety of substituents, such as alkyl, aryl, or nitrogen-containing groups.

Modification of the Dimethoxy-Substituted Ring: The aromatic protons on this ring are potential sites for electrophilic substitution, allowing for the introduction of additional functional groups. Furthermore, the methoxy (B1213986) groups themselves could potentially be demethylated to reveal hydroxyl groups, which could then be re-alkylated or used as handles for further functionalization.

Modification of the Amide Linker: While more challenging, the amide bond itself can be modified. For example, reduction of the amide would lead to a secondary amine, fundamentally changing the nature of the linker between the two aromatic rings.

Structural Modifications and Substituent Effects on Analogues

The synthesis of analogues through structural modification is often driven by the desire to alter the molecule's physicochemical properties. The electronic nature of substituents can have a profound impact.

For example, structure-activity relationship (SAR) studies on other N-substituted benzamide (B126) derivatives have shown that the presence and position of electron-withdrawing groups (like chlorine or nitro groups) or electron-donating groups can significantly affect biological activity. researchgate.net In the context of this compound analogues, one could hypothesize that:

Replacing the bromine atom with other halogens (F, Cl, I) would modulate properties like lipophilicity and the potential for halogen bonding.

Introducing electron-donating groups might have the opposite effect.

Altering the position or number of the methoxy groups on the benzoyl ring would change the molecule's shape and hydrogen bonding capacity. For instance, isomers such as N-(2-bromophenyl)-3,4-dimethoxybenzamide have been synthesized. epa.gov

Advanced Structural Elucidation and Conformational Analysis of N 2 Bromophenyl 2,3 Dimethoxybenzamide

Comprehensive Spectroscopic Characterization

The definitive structural elucidation of an organic molecule like N-(2-bromophenyl)-2,3-dimethoxybenzamide relies on a combination of modern spectroscopic techniques. Each method provides unique and complementary information, which, when pieced together, confirms the molecular structure, connectivity, and electronic environment of the atoms.

Detailed Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis (e.g., ¹H, ¹³C, 2D NMR, Solid-State NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution and the solid state.

¹H NMR Spectroscopy: A proton NMR spectrum of this compound would be expected to show distinct signals for each chemically non-equivalent proton. The aromatic region would likely display a complex pattern of multiplets for the protons on both the 2-bromophenyl and 2,3-dimethoxybenzoyl rings. The integration of these signals would correspond to the number of protons in each environment. The chemical shifts (δ) would be influenced by the electron-withdrawing bromine atom and the electron-donating methoxy (B1213986) groups. The amide proton (N-H) would appear as a broad singlet, with its chemical shift being sensitive to solvent and temperature. The two methoxy groups would each give rise to a singlet, likely with slightly different chemical shifts due to their different positions on the aromatic ring.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would reveal a signal for each unique carbon atom in the molecule. The carbonyl carbon of the amide would be observed at a characteristic downfield shift (typically 160-170 ppm). The aromatic carbons would appear in the range of 110-160 ppm, with the carbons attached to the bromine, nitrogen, and oxygen atoms showing distinct chemical shifts. The two methoxy carbons would be found in the upfield region of the spectrum. Techniques such as Distortionless Enhancement by Polarization Transfer (DEPT) would be used to distinguish between CH, CH₂, and CH₃ groups.

2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals, a suite of two-dimensional NMR experiments would be employed.

COSY (Correlation Spectroscopy): Would reveal proton-proton coupling networks within the two aromatic rings, helping to trace the connectivity of adjacent protons.

HSQC (Heteronuclear Single Quantum Coherence): Would correlate each proton signal with the carbon signal of the atom it is directly attached to.

HMBC (Heteronuclear Multiple Bond Correlation): Would show correlations between protons and carbons that are two or three bonds away, which is crucial for establishing the connectivity across the amide bond and between the aromatic rings and the methoxy groups.

Solid-State NMR (ssNMR): In the absence of a single crystal for X-ray diffraction, solid-state NMR could provide valuable information about the structure and packing of this compound in the solid state. It can reveal the presence of different polymorphs or conformers in the crystalline solid.

High-Resolution Mass Spectrometry (HRMS) for Structural Confirmation and Fragment Analysis

High-Resolution Mass Spectrometry (HRMS) is a critical technique for confirming the molecular formula of a compound. For this compound (C₁₅H₁₄BrNO₃), HRMS would provide a highly accurate mass measurement of the molecular ion, which should match the calculated exact mass. The presence of a bromine atom would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺ and M⁺+2 peaks with nearly equal intensity).

Fragmentation analysis, typically performed using tandem mass spectrometry (MS/MS), would offer further structural insights. The molecule would be expected to fragment at the amide bond, leading to characteristic fragment ions corresponding to the 2-bromophenylamino and 2,3-dimethoxybenzoyl moieties.

Advanced Vibrational Spectroscopy (FT-IR, Raman) for Functional Group and Conformational Insights

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, provides information about the functional groups present in a molecule and can also offer insights into its conformation.

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be expected to show characteristic absorption bands for the following functional groups:

N-H stretch: A sharp peak around 3300 cm⁻¹, indicative of the amide N-H group.

C-H stretches: Aromatic C-H stretching vibrations would appear above 3000 cm⁻¹, while aliphatic C-H stretches from the methoxy groups would be just below 3000 cm⁻¹.

C=O stretch: A strong absorption band in the region of 1650-1680 cm⁻¹, corresponding to the amide carbonyl group.

C-N stretch and N-H bend: These would be found in the fingerprint region (below 1600 cm⁻¹).

C-O stretches: Strong bands corresponding to the aryl-ether linkages of the methoxy groups would be present.

C-Br stretch: A weaker absorption in the lower frequency region of the spectrum.

Raman Spectroscopy: Raman spectroscopy would provide complementary information to FT-IR. Aromatic ring vibrations are often strong in Raman spectra. The technique is particularly useful for studying non-polar bonds and can provide information about the molecular backbone.

X-ray Crystallography and Solid-State Molecular Architecture

Single-crystal X-ray crystallography is the gold standard for determining the three-dimensional structure of a molecule in the solid state. While no published crystal structure for this compound was found, this technique, if successful, would provide precise information on bond lengths, bond angles, and torsion angles. It would reveal the planarity of the amide group and the dihedral angles between the two aromatic rings, offering a definitive view of the molecule's preferred conformation in the crystalline state.

Conformational Dynamics and Isomerism Studies

The this compound molecule possesses several rotatable bonds, leading to the possibility of different conformations. The rotation around the amide C-N bond is known to be restricted due to partial double bond character, which can lead to the existence of cis and trans isomers. However, for secondary amides, the trans conformation is generally more stable.

Intermolecular Interactions and Supramolecular Organization of this compound

In the solid state, molecules of this compound would be expected to self-assemble through various intermolecular interactions, forming a specific supramolecular architecture. The primary interaction would likely be hydrogen bonding between the amide N-H donor of one molecule and the carbonyl C=O acceptor of a neighboring molecule, leading to the formation of chains or dimers.

Other potential interactions that could influence the crystal packing include:

Halogen bonding: The bromine atom could act as a halogen bond donor, interacting with electronegative atoms like oxygen.

π-π stacking: The aromatic rings could engage in stacking interactions.

C-H···π interactions: The aromatic rings could also interact with C-H bonds of adjacent molecules.

The study of these interactions is crucial for understanding the solid-state properties of the compound. Techniques like Hirshfeld surface analysis, derived from X-ray crystallographic data, are often used to visualize and quantify these intermolecular contacts.

Computational and Theoretical Investigations of N 2 Bromophenyl 2,3 Dimethoxybenzamide

Quantum Chemical Calculations

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental in elucidating the intrinsic properties of N-(2-bromophenyl)-2,3-dimethoxybenzamide. These methods provide insights into the molecule's stability, reactivity, and spectroscopic characteristics.

Electronic Structure and Reactivity Descriptors (e.g., HOMO-LUMO Analysis, Molecular Electrostatic Potential)

The electronic structure of a molecule is key to understanding its chemical behavior. Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—are crucial in this context. The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy gap between HOMO and LUMO (ΔE) is a critical indicator of molecular stability and reactivity; a smaller gap suggests higher reactivity. nih.gov

For a structurally related compound, N-(2-hydroxy-5-methylphenyl)-2,3-dimethoxybenzamide, DFT calculations have shown that the HOMO is primarily located on the dimethoxy-substituted ring, while the LUMO is distributed across the other phenyl ring, indicating a potential for intramolecular charge transfer upon electronic excitation. researchgate.net A small HOMO-LUMO energy gap suggests that a molecule is highly polarizable and chemically reactive. nih.gov

The Molecular Electrostatic Potential (MEP) map is another vital tool that illustrates the charge distribution on the molecule's surface. It helps identify regions prone to electrophilic and nucleophilic attack. nih.gov In an MEP map, red areas signify electron-rich regions (negative potential), which are susceptible to electrophilic attack, while blue areas denote electron-poor regions (positive potential), which are favorable for nucleophilic attack. nih.govdergipark.org.tr For aromatic amides, the negative potential is typically concentrated around the electronegative oxygen and nitrogen atoms of the amide group, while positive potentials are found around the hydrogen atoms. nih.gov

Table 1: Calculated Electronic Properties for a Benzamide (B126) Analog (Data based on a representative related compound)

ParameterEnergy Value (eV)
EHOMO-0.26751
ELUMO-0.18094
Energy Gap (ΔE)-0.08657

Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts, Vibrational Frequencies)

Computational methods are widely used to predict spectroscopic data, which aids in the structural confirmation of newly synthesized compounds. DFT calculations can accurately forecast Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) and vibrational frequencies (FT-IR and Raman). researchgate.net

The Gauge-Including Atomic Orbital (GIAO) method is commonly employed to calculate NMR chemical shifts. nih.gov Theoretical calculations of vibrational frequencies are often performed using methods like B3LYP with various basis sets. nih.gov Since theoretical frequency calculations typically assume a harmonic oscillator model in the gas phase, the results are often scaled by an empirical factor to better match experimental values obtained in the solid state. nih.govresearchgate.net For instance, studies on 2-(3-bromophenyl)-4-(4-bromophenyl)-2,3-dihydro-1H-1,5-benzodiazepine have shown good agreement between theoretically computed vibrational frequencies and experimental FT-IR data. researchgate.net

Table 2: Comparison of Experimental and Calculated Vibrational Frequencies for a Benzamide Analog (Data based on a representative related compound)

Vibrational ModeExperimental FT-IR (cm-1)Calculated DFT (cm-1)Assignment
ν(N-H)33373345N-H stretch
ν(C=N)16801675C=N stretch
ν(Ar-Br)685690Aromatic C-Br stretch

Molecular Docking and Dynamics Simulations for Biomolecular Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.gov It is extensively used in drug design to understand how a ligand, such as this compound, might interact with a biological target, typically a protein or nucleic acid. nih.govindexcopernicus.com The simulation provides insights into the binding affinity, which is often reported as a binding energy score (in kcal/mol), and identifies key intermolecular interactions like hydrogen bonds and hydrophobic contacts. nih.govnih.gov

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the ligand-protein complex over time. MD simulations provide a detailed view of the dynamic behavior of the molecules, confirming the stability of the binding pose and interactions predicted by docking.

While specific docking studies on this compound are not widely published, studies on analogous benzamide structures are common. For example, benzamide derivatives have been docked into the active sites of enzymes like histone deacetylase 2 (HDAC2) and integrin to explore their potential as inhibitors. indexcopernicus.comsphinxsai.com Such studies help in understanding the structure-activity relationship and guide the design of more potent molecules. researchgate.net

Table 3: Molecular Docking Results for a Benzamide Analog with a Target Protein (Data based on a representative related compound)

LigandTarget ProteinBinding Energy (kcal/mol)Key Interacting Residues
Benzamide DerivativeIntegrin α5β1-7.7ARG218, GLU221, TYR178
Benzamide DerivativeDNA-7.4DA6, DC7, DG8

Quantitative Structure-Activity Relationship (QSAR) Studies for this compound Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. sphinxsai.com For analogues of this compound, QSAR models can predict their therapeutic or toxic effects.

QSAR studies on N-(2-aminophenyl)-benzamide derivatives as inhibitors of HDAC2 have been performed. sphinxsai.com In these studies, various physicochemical descriptors are calculated for each molecule in the series. These descriptors are then correlated with the experimentally determined biological activity (e.g., IC₅₀ values) using statistical methods like multiple linear regression (MLR) or genetic function approximation (GFA). sphinxsai.com

The resulting QSAR model is an equation that can predict the activity of new, unsynthesized compounds based solely on their structure. These models have demonstrated that specific steric and electrostatic fields are crucial for the inhibitory activity of benzamide derivatives, providing valuable clues for the design of more effective therapeutic agents. sphinxsai.com

Table 4: QSAR Model for Anti-HDAC2 Activity of N-(2-Aminophenyl)-Benzamide Analogs (Data based on a representative study)

Statistical ParameterValueDescription
r2 (Correlation Coefficient)0.927Goodness of fit of the model
r2CV (Cross-Validated r2)0.815Internal predictive ability
r2pred (Predictive r2)0.845External predictive ability

Mechanistic Computational Studies of Reactions Involving this compound

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. By mapping the potential energy surface of a reaction, researchers can identify transition states, intermediates, and reaction products. This allows for the calculation of activation energies and reaction rates, providing a deep understanding of how a reaction proceeds.

For reactions involving this compound, such as its synthesis or subsequent transformations, computational studies can clarify the step-by-step pathway. For example, the synthesis of benzamides often involves the reaction of a benzoic acid derivative with an amine. Computational modeling can determine whether the reaction proceeds through a concerted mechanism or a stepwise pathway involving tetrahedral intermediates.

Modern approaches like the Molecular Electron Density Theory (MEDT) can be used to analyze the role of electron density in determining the feasibility and outcome of a reaction. nih.gov For instance, in cycloaddition reactions, MEDT can explain why a particular reaction pathway is favored over others by analyzing the global and local electrophilicity and nucleophilicity of the reactants. nih.gov While specific mechanistic studies on this compound are scarce, these computational methodologies provide a robust framework for investigating its reactivity.

Biological Activities and Mechanistic Pathways of N 2 Bromophenyl 2,3 Dimethoxybenzamide in Research Models

Investigation of Molecular Targets and Binding Mechanisms

The interaction of a chemical compound with specific molecular targets is the foundation of its biological activity. For N-(2-bromophenyl)-2,3-dimethoxybenzamide, its potential targets can be inferred from studies on analogous benzamide (B126) structures.

Receptor Binding Assays and Affinity Profiling (e.g., Sigma-2 receptor, 5-HT2A receptor)

Receptor binding assays are crucial for determining the affinity of a compound for a specific receptor. Benzamide derivatives have been shown to interact with various receptors, including sigma receptors and serotonin receptors.

Sigma-2 (σ2) Receptor: The sigma-2 (σ2) receptor is a promising target in cancer research due to its overexpression in proliferating tumor cells. upenn.edunih.gov Several benzamide analogs have demonstrated high affinity for the σ2 receptor. For instance, conformationally-flexible benzamides have been identified as having high affinity for σ2 receptors with excellent selectivity over the sigma-1 (σ1) subtype. google.com The affinity of these analogs is often in the nanomolar range, indicating a strong binding interaction. upenn.edunih.gov The structural features of this compound, particularly the substituted benzamide core, suggest it may also exhibit affinity for the σ2 receptor.

Serotonin 5-HT2A Receptor: The 5-HT2A receptor, a subtype of serotonin receptor, is involved in various neurological processes and is a target for numerous therapeutic agents. Substituted N-benzylphenethylamines, which share structural similarities with benzamides, have been shown to be high-potency agonists at 5-HT2A receptors. The affinity of ligands for the 5-HT2A receptor is influenced by the nature and position of substituents on the aromatic rings. nih.govfrontiersin.org The dimethoxy substitution on the benzamide portion of this compound is a feature present in some known 5-HT2A receptor ligands, suggesting a potential interaction. nih.gov

Below is a table of binding affinities for various benzamide analogs at the Sigma-2 and 5-HT2A receptors, providing a reference for the potential affinity of this compound.

Compound/AnalogReceptorBinding Affinity (Ki, nM)
Analog A (benzamide derivative)Sigma-20.59 ± 0.02 upenn.edu
Analog B (benzamide derivative)Sigma-24.92 ± 0.59 upenn.edu
Analog C (benzamide derivative)Sigma-219.9 ± 4.7 upenn.edu
M100907 (a 2,3-dimethoxyphenyl derivative)5-HT2A~3 nih.gov
Bivalent Analog of M1009075-HT2A12-24 nih.gov

Enzyme Inhibition Kinetics and Mechanism of Action Studies (e.g., Cholinesterases, CYP3A4, Metallo-β-lactamase)

Enzymes are another major class of molecular targets for chemical compounds. Benzamide derivatives have been investigated for their potential to inhibit various enzymes.

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system, and their inhibition is a therapeutic strategy for conditions like Alzheimer's disease. Studies on halogenated 2-hydroxy-N-phenylbenzamides have shown moderate inhibition of AChE, with IC50 values in the micromolar range. researchgate.netnih.gov The inhibitory activity and selectivity of benzamide derivatives against AChE and BChE are influenced by the substitution pattern on the aromatic rings. nih.gov For instance, some picolinamide derivatives, which are structurally related to benzamides, exhibit potent and selective AChE inhibitory activity with IC50 values in the low micromolar range. nih.gov The inhibition mechanism is often of a mixed-type, suggesting binding to both the catalytic and peripheral sites of the enzyme. nih.gov

Cytochrome P450 3A4 (CYP3A4): CYP3A4 is a crucial enzyme involved in the metabolism of a vast number of drugs. Inhibition of CYP3A4 can lead to significant drug-drug interactions. The large, lipophilic active site of CYP3A4 can accommodate a wide variety of inhibitors. researchgate.net The potential for a compound to inhibit CYP3A4 is often related to its physicochemical properties, such as lipophilicity. researchgate.net While specific data for this compound is not available, the presence of aromatic rings and a certain degree of lipophilicity suggests a potential for interaction with CYP3A4. The inhibitory kinetics can be reversible, irreversible (mechanism-based), or quasi-irreversible. dergipark.org.trresearchgate.net

Metallo-β-lactamases (MBLs): Metallo-β-lactamases are bacterial enzymes that confer resistance to β-lactam antibiotics, posing a significant threat to public health. nih.gov The development of MBL inhibitors is an active area of research. researchgate.netnih.govnih.gov Some compounds with a benzamide or related scaffold have been explored as potential MBL inhibitors. nih.govnih.gov The mechanism of inhibition often involves the chelation of the zinc ions in the active site of the enzyme. researchgate.net

The following table summarizes the inhibitory activities of some benzamide analogs against these enzymes.

Compound/AnalogEnzymeInhibition (IC50 / Ki)
Halogenated 2-hydroxy-N-phenylbenzamidesAcetylcholinesterase33.1 - 85.8 µM (IC50) nih.gov
Picolinamide derivative (7a)Acetylcholinesterase2.49 ± 0.19 µM (IC50) nih.gov
DHB (furanocoumarin)CYP3A4~0.8 µM (Ki, reversible), ~3 µM (KI, mechanism-based) nih.gov
N-hydroxy-3-((6-(hydroxyamino)-6-oxohexyl)oxy) benzamideMetallo-β-lactamase (Bla2)0.18 ± 0.06 μM (Ki) nih.gov

Protein-Ligand Interaction Analysis

Understanding the specific interactions between a ligand and its protein target at the molecular level is crucial for rational drug design. Molecular docking and other computational methods are often employed to predict and analyze these interactions.

For benzamide derivatives, molecular docking studies have been used to elucidate their binding modes with target proteins. nih.govdergipark.org.trnih.govresearchgate.netnih.govmdpi.com In the case of cholinesterase inhibitors, docking studies have revealed that benzamide compounds can bind to both the catalytic active site and the peripheral anionic site of the enzyme. nih.gov The interactions typically involve hydrogen bonds, π-π stacking, and hydrophobic interactions with key amino acid residues.

For sigma-2 receptor ligands, docking studies have helped to identify the key structural features responsible for high-affinity binding. nih.gov Similarly, for 5-HT2A receptor ligands, molecular docking has been used to understand the binding modes of agonists and antagonists, highlighting the importance of interactions with specific residues within the receptor's binding pocket. researchgate.netresearchgate.netresearchgate.net The bromophenyl and dimethoxy groups of this compound would be expected to play a significant role in its binding to potential protein targets through various non-covalent interactions.

Cellular Pathway Modulation by this compound in In Vitro Systems

The binding of a compound to its molecular target(s) initiates a cascade of events within the cell, leading to the modulation of various cellular pathways.

Impact on Signal Transduction Cascades

Signal transduction pathways are the networks through which cells communicate and respond to external stimuli. The interaction of a ligand with a receptor often triggers a signal transduction cascade. For example, the activation of 5-HT2A receptors can lead to the activation of phospholipase C and subsequent downstream signaling events. frontiersin.org

Studies on N-substituted benzamides have shown that they can have anti-inflammatory effects by inhibiting NF-κB (nuclear factor kappa B) activity and TNFα production. nih.gov This suggests an impact on inflammatory signaling pathways. The specific signal transduction cascades affected by this compound would depend on its specific molecular targets and their downstream effectors.

Modulation of Cell Cycle and Apoptosis Pathways in Cellular Models

The cell cycle and apoptosis are fundamental cellular processes that are often dysregulated in diseases such as cancer.

Cell Cycle Arrest: Several studies have demonstrated that substituted benzamides can induce cell cycle arrest in cancer cells. nih.govresearchgate.netmdpi.com A notable example is the N-substituted benzamide analog, declopramide (3-chloroprocainamide), which has been shown to induce a G2/M phase cell cycle block in various cancer cell lines. nih.govnih.govresearchgate.net This arrest prevents the cells from proceeding through mitosis and can ultimately lead to cell death. The cell cycle block induced by declopramide was found to be independent of the tumor suppressor protein p53. nih.govnih.gov

Apoptosis Induction: In addition to cell cycle arrest, N-substituted benzamides have been shown to induce apoptosis, or programmed cell death. nih.govnih.govmdpi.comnih.gov The apoptotic mechanism induced by declopramide involves the mitochondrial pathway. nih.govnih.gov This is characterized by the release of cytochrome c from the mitochondria into the cytosol, which then leads to the activation of caspase-9, an initiator caspase in the apoptotic cascade. nih.govnih.govnih.gov The activation of caspase-9 subsequently triggers the activation of executioner caspases, such as caspase-3, leading to the dismantling of the cell. nih.govnih.gov

Furthermore, the apoptotic process induced by these benzamides is regulated by the Bcl-2 family of proteins. google.comnih.govnih.gov Overexpression of the anti-apoptotic protein Bcl-2 has been shown to inhibit declopramide-induced apoptosis. nih.govnih.gov Conversely, the pro-apoptotic members of the Bcl-2 family, such as Bax and Bak, are involved in promoting the release of cytochrome c from the mitochondria. nih.gov The ability of N-substituted benzamides to modulate these key regulators of apoptosis highlights their potential as anticancer agents. nih.govnih.gov

The following table summarizes the effects of the N-substituted benzamide analog, declopramide, on cell cycle and apoptosis.

Cell LineEffectKey Molecular Events
Murine 70Z/3 pre-B cellsG2/M cell cycle arrestp53-independent nih.govnih.gov
Human HL-60 promyelocytic leukemia cellsG2/M cell cycle arrestp53-independent nih.govnih.gov
Murine 70Z/3 pre-B cellsApoptosisCytochrome c release, Caspase-9 activation nih.govnih.gov
Human HL-60 promyelocytic leukemia cellsApoptosisCytochrome c release, Caspase-9 activation nih.govnih.gov

Effects on Protein Dynamics (e.g., Tubulin Polymerization, Hsp27)

Research into compounds structurally analogous to this compound has revealed significant effects on the dynamics of key cellular proteins, namely tubulin and Heat Shock Protein 27 (Hsp27). These proteins are critical for cell division, survival, and stress response, making them attractive targets for therapeutic intervention.

Analogs of this compound have been identified as potent inhibitors of tubulin polymerization . Tubulin is the protein subunit of microtubules, which are essential components of the cytoskeleton and the mitotic spindle. Inhibition of tubulin polymerization disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis (programmed cell death).

Furthermore, some benzamide derivatives have been shown to modulate the activity of Hsp27 . Hsp27 is a molecular chaperone that plays a crucial role in protecting cells from stress and inhibiting apoptosis. Inhibition of Hsp27 can sensitize cancer cells to the effects of other chemotherapeutic agents. The dual inhibition of both tubulin and Hsp27 by a single compound is a promising strategy in cancer therapy, as it can simultaneously target cell proliferation and survival pathways.

Compound ClassTarget ProteinEffectReference
Benzamide AnalogsTubulinInhibition of Polymerization nih.gov
Benzamide AnalogsHsp27Modulation of Chaperone Activity nih.gov

Pre-clinical In Vivo Mechanistic Studies in Model Organisms

Specific pre-clinical in vivo studies on this compound are not publicly documented. However, the general approach for compounds with similar mechanisms of action involves investigation of pharmacodynamic markers and target engagement in animal models.

For compounds that inhibit tubulin polymerization, relevant pharmacodynamic markers in vivo would include the assessment of cell cycle arrest and apoptosis in tumor tissues. This can be measured by techniques such as immunohistochemistry for markers like Ki-67 (a proliferation marker) and cleaved caspase-3 (an apoptosis marker). For Hsp27 inhibitors, a key pharmacodynamic marker would be the modulation of downstream signaling pathways affected by Hsp27's chaperone activity.

To confirm that a compound is interacting with its intended target in a living organism, target engagement studies are crucial. For a tubulin inhibitor, this could involve demonstrating the disruption of microtubule structures in tumor cells from treated animals. For an Hsp27 inhibitor, techniques such as co-immunoprecipitation from tumor lysates could be used to show the binding of the compound to Hsp27.

Structure-Activity Relationship (SAR) Studies for Biological Activity of this compound and Analogues

The biological activity of benzamide derivatives is highly dependent on their chemical structure. Structure-activity relationship (SAR) studies are essential for optimizing the potency, selectivity, and pharmacokinetic properties of these compounds.

For analogs of this compound, SAR studies have explored the impact of various substituents on the benzamide scaffold. For instance, modifications to the phenyl rings and the amide linker can significantly influence the compound's ability to inhibit tubulin polymerization and/or Hsp27 activity.

Key findings from SAR studies on related benzamide analogs include:

The nature and position of substituents on the phenyl rings can dramatically alter biological activity.

The presence of specific functional groups can enhance the interaction with the target proteins.

Modifications can be made to improve properties such as solubility and metabolic stability without compromising biological activity.

Modification SiteEffect on ActivityReference
Phenyl Ring SubstituentsAlters Potency and Selectivity nih.gov
Amide LinkerInfluences Binding Affinity nih.gov

Pharmacokinetic and Adme Considerations of N 2 Bromophenyl 2,3 Dimethoxybenzamide in Research Models

In Vitro Metabolism Studies

In vitro metabolism studies are crucial for predicting the metabolic fate of a new chemical entity in the body. These studies typically involve the use of liver-derived systems, such as hepatic microsomes and hepatocytes, which contain the primary enzymes responsible for drug metabolism.

Hepatic Microsomal and Hepatocyte Stability

To assess the metabolic stability of N-(2-bromophenyl)-2,3-dimethoxybenzamide, it would be incubated with hepatic microsomes or cultured hepatocytes from various species, including humans and common preclinical models (e.g., rats, mice, dogs). The rate of disappearance of the parent compound over time would be monitored, typically by liquid chromatography-mass spectrometry (LC-MS). This data would be used to calculate key parameters such as the in vitro half-life (t½) and intrinsic clearance (CLint), which provide an estimate of how quickly the compound is metabolized by the liver.

A standard experimental setup involves incubating the test compound at a specific concentration (e.g., 1 µM) with a defined concentration of microsomal protein or a certain number of hepatocytes at 37°C. Samples are taken at various time points, and the reaction is quenched. The concentration of the remaining parent compound is then determined to assess its stability.

Metabolite Identification and Elucidation of Metabolic Pathways

Following the stability assays, the incubation samples would be analyzed to identify the major metabolites of this compound. High-resolution mass spectrometry is the primary analytical technique used for this purpose. By comparing the mass spectra of the parent compound with those of the metabolites, researchers can deduce the types of metabolic reactions that have occurred.

Common metabolic pathways for a compound like this compound could include:

Oxidation: Hydroxylation of the aromatic rings or O-demethylation of the methoxy (B1213986) groups, primarily mediated by cytochrome P450 (CYP) enzymes.

Hydrolysis: Cleavage of the amide bond.

Conjugation: Glucuronidation or sulfation of hydroxylated metabolites, which are Phase II reactions that facilitate excretion.

Identifying the specific CYP isozymes involved in the metabolism is also a critical step, often achieved by using a panel of recombinant human CYP enzymes.

Membrane Permeability and Transport Studies

The ability of a compound to cross biological membranes is a key determinant of its oral absorption and distribution. The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal permeability. nih.govnih.govpeerj.comeurekaselect.com

In this assay, Caco-2 cells, a human colon adenocarcinoma cell line that differentiates into a monolayer with characteristics similar to the intestinal epithelium, are grown on a semi-permeable filter. This compound would be added to either the apical (representing the intestinal lumen) or basolateral (representing the blood) side of the monolayer. The rate of its appearance on the opposite side is measured to determine the apparent permeability coefficient (Papp).

The bidirectionality of the assay (apical-to-basolateral and basolateral-to-apical transport) allows for the identification of active efflux, where the compound is transported out of the cell by transporter proteins such as P-glycoprotein (P-gp). A high efflux ratio (Papp(B-A) / Papp(A-B)) would suggest that the compound is a substrate for an efflux transporter.

Plasma Protein Binding and Distribution in Pre-clinical Research Models

The extent to which a compound binds to plasma proteins, such as albumin and alpha-1-acid glycoprotein, significantly influences its distribution and availability to interact with its target and metabolizing enzymes. nih.govresearchgate.net Only the unbound fraction of a drug is pharmacologically active.

The plasma protein binding of this compound would be determined in plasma from different species, including humans and relevant preclinical models. Common techniques for this include equilibrium dialysis, ultrafiltration, and surface plasmon resonance. The result is typically expressed as the percentage of the compound that is bound to plasma proteins.

Pre-clinical In Vivo Pharmacokinetic Profiling in Animal Models

To understand the in vivo behavior of this compound, pharmacokinetic studies would be conducted in animal models such as rats or mice. mdpi.comnih.gov These studies involve administering the compound, typically via intravenous and oral routes, and then collecting blood samples at various time points.

The concentration of the compound in the plasma is measured using a validated analytical method, such as LC-MS/MS. This data is then used to generate a plasma concentration-time curve and calculate key pharmacokinetic parameters, including:

Clearance (CL): The volume of plasma cleared of the drug per unit of time.

Volume of distribution (Vd): The theoretical volume that would be necessary to contain the total amount of an administered drug at the same concentration that it is observed in the blood plasma.

Half-life (t½): The time required for the concentration of the drug in the body to be reduced by half.

Bioavailability (F%): The fraction of an orally administered dose that reaches the systemic circulation.

These in vivo studies provide a comprehensive picture of the ADME properties of the compound and are essential for predicting its pharmacokinetic profile in humans.

Analytical Methodologies for Research and Quantification of N 2 Bromophenyl 2,3 Dimethoxybenzamide

Chromatographic Techniques for Separation and Purity Assessment

Chromatographic methods are fundamental in the analysis of pharmaceutical intermediates like N-(2-bromophenyl)-2,3-dimethoxybenzamide, allowing for effective separation from starting materials, by-products, and other impurities. americanpharmaceuticalreview.com

High-Performance Liquid Chromatography (HPLC) Method Development

High-Performance Liquid Chromatography (HPLC) is a primary technique for the purity assessment and quantification of this compound in research and quality control settings. researchgate.net A typical method would be a reversed-phase HPLC (RP-HPLC) approach, which is widely used for the analysis of small molecule pharmaceuticals. americanpharmaceuticalreview.com

Method development for a compound like this compound would involve optimizing several key parameters to achieve a sensitive, specific, and robust separation. While a specific, validated method for this exact intermediate is not extensively published, a suitable method can be extrapolated from established procedures for structurally similar benzamides and benzodiazepine (B76468) precursors. nih.govresearchgate.netsciencepublishinggroup.com

A likely HPLC method would employ a C18 column, a popular choice for its versatility in separating non-polar to moderately polar compounds. nih.govnih.gov The mobile phase would typically consist of a mixture of an aqueous buffer (like phosphate (B84403) buffer or formic acid in water) and an organic solvent such as acetonitrile (B52724) or methanol. nih.govscholarsresearchlibrary.com Gradient elution, where the proportion of the organic solvent is increased over time, is often employed to ensure the efficient elution of all components in a complex sample mixture. scholarsresearchlibrary.com Detection is commonly performed using a UV detector, with the wavelength selected based on the maximal absorbance of the analyte, which for similar benzamide (B126) structures is often in the range of 254 nm to 320 nm. nih.govscholarsresearchlibrary.com

Table 1: Representative HPLC Parameters for Analysis of this compound

Parameter Typical Condition Rationale/Reference
Column C18, 5 µm particle size, 4.6 x 250 mm Standard for reversed-phase separation of small molecules. nih.gov
Mobile Phase A: 0.1% Formic Acid in WaterB: Acetonitrile Provides good peak shape and is compatible with MS detection. nih.govnih.gov
Elution Gradient Effective for separating components with varying polarities often found in synthesis reaction mixtures. scholarsresearchlibrary.com
Flow Rate 1.0 mL/min A standard flow rate for analytical scale columns. scholarsresearchlibrary.com
Detection UV Absorbance at ~254 nm Common wavelength for aromatic compounds lacking a strong chromophore. scholarsresearchlibrary.com

| Injection Volume | 10-20 µL | Standard volume for analytical HPLC. nih.gov |

This method would be validated for parameters such as linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ) to ensure its suitability for quantitative analysis. nih.govscholarsresearchlibrary.com

Gas Chromatography-Mass Spectrometry (GC-MS) for Characterization

Gas Chromatography-Mass Spectrometry (GC-MS) serves as a powerful tool for the characterization of volatile and thermally stable compounds. For a molecule like this compound, GC-MS can provide detailed structural information and help in identifying impurities. The compound would first be separated from other components in a gas chromatograph based on its boiling point and interaction with the stationary phase of the GC column. researchgate.net

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron ionization (EI). This high-energy ionization process causes the molecule to fragment in a predictable and reproducible manner. The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio, serves as a chemical fingerprint. ojp.gov Key fragment ions for this compound would likely include the molecular ion peak and fragments corresponding to the loss of bromine, methoxy (B1213986) groups, and cleavage of the amide bond. Analysis of these fragmentation patterns allows for unambiguous identification of the compound. researchgate.netojp.gov

Spectroscopic Quantification Methods (e.g., UV-Vis, Fluorescence) for Research Applications

In research settings, spectroscopic methods offer rapid and straightforward quantification. UV-Visible (UV-Vis) spectroscopy can be used for quantitative analysis if the compound has a suitable chromophore and is in a pure solution. The concentration can be determined by measuring the absorbance at a specific wavelength (λmax) and applying the Beer-Lambert law. For this compound, the aromatic rings provide UV absorbance, allowing for this type of analysis. researchgate.net

Fluorescence spectroscopy is another highly sensitive technique. While the native fluorescence of this compound may be limited, derivatization techniques can be employed to introduce a fluorescent tag to the molecule. hilarispublisher.com This approach dramatically increases sensitivity and selectivity, making it suitable for detecting trace amounts of the compound. For instance, methods developed for related benzodiazepines involve derivatization to create highly fluorescent species, a strategy that could be adapted for this intermediate. hilarispublisher.com

Mass Spectrometry-Based Quantification in Complex Biological Matrices (Research Samples)

Quantifying pharmaceutical compounds and their intermediates in complex biological matrices like plasma or tissue is a significant challenge due to the presence of numerous interfering substances. nih.govmdpi.comresearchgate.net Mass spectrometry (MS), particularly when coupled with a chromatographic separation technique like liquid chromatography (LC-MS), is the gold standard for this purpose due to its high selectivity and sensitivity. nih.govnih.gov

For the analysis of this compound in a research sample, a typical workflow would involve:

Sample Preparation: Extraction of the analyte from the biological matrix. This is a critical step to remove proteins and other interferences. Techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are commonly used. researchgate.net

Chromatographic Separation: An HPLC or UHPLC system separates the target analyte from co-extracted matrix components prior to its introduction into the mass spectrometer. This minimizes ion suppression or enhancement effects. nih.gov

Mass Spectrometric Detection: Tandem mass spectrometry (MS/MS) is often used for quantification. In this setup, a specific precursor ion of the analyte is selected, fragmented, and one or more specific product ions are monitored. This technique, known as Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), provides exceptional specificity and allows for accurate quantification even at very low concentrations. nih.govresearchgate.net

A stable isotope-labeled internal standard of this compound would ideally be used to correct for matrix effects and variations in sample processing and instrument response, ensuring high accuracy and precision. nih.gov

Advanced Hyphenated Techniques (e.g., LC-NMR, LC-MS/MS) for Structural Confirmation and Impurity Profiling in Research

For definitive structural confirmation and the comprehensive profiling of impurities during synthesis development, advanced hyphenated techniques are invaluable. americanpharmaceuticalreview.comresearchgate.net

LC-MS/MS: As mentioned for quantification, LC-MS/MS is also a premier tool for structural elucidation. High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, allowing for the determination of the elemental composition of the parent compound and its impurities. The fragmentation patterns obtained from MS/MS experiments provide detailed structural information that helps in identifying the exact structure of unknown synthesis-related impurities. researchgate.netnih.gov

LC-NMR: Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) is another powerful technique that directly couples the separation power of HPLC with the detailed structural information provided by NMR spectroscopy. After separation on the HPLC column, fractions containing the compound of interest or impurities can be directly transferred to an NMR spectrometer. This allows for the acquisition of ¹H NMR and other NMR spectra on very small amounts of material, providing unambiguous structural confirmation without the need for manual isolation of each impurity.

These advanced techniques are critical in pharmaceutical research and development to ensure a deep understanding of the reaction process and the impurity profile of intermediates like this compound, which is essential for producing a safe and effective final drug product. wum.edu.pl

Future Research Directions and Potential Applications of N 2 Bromophenyl 2,3 Dimethoxybenzamide

Utility as a Chemical Biology Probe for Mechanistic Studies

Chemical probes are indispensable tools for dissecting complex biological processes. These small molecules are designed to interact with specific protein targets, enabling the study of their functions within a cellular context. The structure of N-(2-bromophenyl)-2,3-dimethoxybenzamide suggests its potential development into a chemical probe.

To be effective, a chemical probe typically requires a reactive group for covalent modification of its target, a reporter tag for detection, and a binding moiety that directs it to the protein of interest. While this compound in its current form is not a functional probe, its framework is amenable to modification. For instance, the introduction of a photoreactive group, such as a diazirine, could enable photoaffinity labeling to identify its cellular binding partners upon UV irradiation.

The development of such a probe would be invaluable for elucidating the mechanism of action of any discovered biological activity. By identifying the direct protein targets, researchers can gain a deeper understanding of the signaling pathways and cellular processes modulated by this chemical scaffold.

Development as a Lead Compound for Further Chemical Biology Investigations

A lead compound is a chemical starting point for the development of new drugs. It typically exhibits some level of desired biological activity, but may require optimization of its properties to become a clinical candidate. Benzamide (B126) derivatives are known to possess a wide range of biological activities, including anticancer and antimicrobial effects. researchgate.netnih.gov For instance, a series of N-substituted benzamide derivatives based on the structure of Entinostat (MS-275) have been synthesized and shown to have anti-proliferative activity against various cancer cell lines. researchgate.net

Should initial screenings reveal that this compound possesses interesting biological properties, it could serve as a valuable lead compound. The subsequent steps would involve a systematic structure-activity relationship (SAR) study. This would entail synthesizing a library of analogs to explore how modifications to different parts of the molecule affect its activity and other properties like solubility and metabolic stability.

The bromine atom on the phenyl ring and the two methoxy (B1213986) groups on the benzoyl moiety are key positions for chemical modification. For example, replacing the bromine with other halogens or different functional groups could modulate the compound's binding affinity and selectivity for its target. Similarly, altering the position and number of methoxy groups could influence its pharmacokinetic profile.

Advancements in Synthetic Methodologies and Derivatization

The synthesis of this compound can be achieved through standard amide bond formation reactions. A common and straightforward method involves the coupling of 2,3-dimethoxybenzoyl chloride with 2-bromoaniline (B46623) in the presence of a base to neutralize the hydrochloric acid byproduct. nanobioletters.com

General Synthetic Scheme:

2,3-dimethoxybenzoic acid + Thionyl chloride → 2,3-dimethoxybenzoyl chloride

2,3-dimethoxybenzoyl chloride + 2-bromoaniline → this compound

To facilitate the exploration of this chemical scaffold, advancements in synthetic methodologies are crucial. The development of more efficient, one-pot multicomponent reactions could accelerate the synthesis of a diverse library of derivatives. nih.gov For example, a one-pot reaction involving a substituted benzoic acid, an aniline (B41778) derivative, and a coupling agent could streamline the process.

Derivatization strategies would focus on modifying the two aromatic rings. The 2-bromophenyl ring offers opportunities for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, to introduce a wide variety of substituents at the bromine position. The 2,3-dimethoxybenzoyl ring can be modified by using different substituted benzoic acids as starting materials.

Derivative Class Potential Synthetic Strategy Rationale for Derivatization
Analogs with varied substitution on the phenyl ringSuzuki or Buchwald-Hartwig cross-coupling reactions at the bromine position.To explore the impact of different functional groups on target binding and selectivity.
Analogs with altered methoxy group patternsUse of variously substituted dimethoxybenzoic acids in the initial coupling reaction.To investigate the influence of methoxy group positioning on solubility and metabolic stability.
Analogs with heterocyclic ringsReplacement of the phenyl or benzoyl ring with various heterocyclic systems.To introduce novel pharmacophoric features and potentially improve drug-like properties.

Emerging Research Areas and Unexplored Mechanistic Pathways

Given the prevalence of the benzamide scaffold in medicinal chemistry, this compound and its derivatives could be explored in a multitude of research areas beyond initial screening hits.

One emerging area is the development of targeted protein degraders, such as PROTACs (Proteolysis Targeting Chimeras). If a derivative of this compound is found to bind to a protein of interest, it could be linked to an E3 ligase-recruiting ligand. The resulting PROTAC would then induce the ubiquitination and subsequent degradation of the target protein, offering a powerful therapeutic strategy.

Furthermore, the exploration of this compound in the context of orphan receptors or less-studied signaling pathways could uncover novel biology. High-throughput screening against a panel of such targets could reveal unexpected activities and open up new avenues for therapeutic intervention. The mechanistic pathways of many benzamide-containing drugs are still not fully understood, and detailed studies on new derivatives could provide valuable insights into this important class of molecules.

Q & A

Q. What are the optimal synthetic routes for N-(2-bromophenyl)-2,3-dimethoxybenzamide, and how can purity be ensured?

The synthesis typically involves coupling a bromophenylamine derivative with 2,3-dimethoxybenzoyl chloride under basic conditions (e.g., triethylamine). Key steps include:

  • Thiazole ring formation (if applicable): Cyclization using thioamides and carbonyl compounds .
  • Purification : Column chromatography (silica gel, eluent: dichloromethane/methanol) and recrystallization from ethanol/water mixtures.
  • Characterization : NMR (¹H/¹³C) for structural confirmation, HPLC for purity (>95%), and mass spectrometry for molecular weight validation .

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

Essential methods include:

  • ¹H/¹³C NMR : To confirm substituent positions on the aromatic rings and amide bond formation.
  • IR Spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1650 cm⁻¹ for the amide) .
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., ESI-MS for exact mass).
  • X-ray Crystallography (if crystals are obtainable): Resolves 3D conformation and intermolecular interactions .

Q. What in vitro assays are suitable for initial biological screening of this compound?

  • Antimicrobial Activity : Disk diffusion assays against Gram-positive bacteria (e.g., Staphylococcus aureus) .
  • Enzyme Inhibition : Fluorescence-based assays for kinases or proteases, using ATP/NADH depletion as readouts .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HeLa) to assess IC₅₀ values .

Advanced Research Questions

Q. How can structural modifications enhance the binding affinity of this compound to target receptors?

  • Substituent Optimization : Introduce electron-withdrawing groups (e.g., -CF₃) on the benzamide ring to improve electrophilicity and receptor interactions .
  • Molecular Docking : Use software like AutoDock Vina to predict binding poses with targets (e.g., dopamine D2 receptors) and guide synthetic modifications .
  • Bioisosteric Replacement : Replace the bromine atom with iodine for enhanced van der Waals interactions .

Q. How can researchers resolve discrepancies in reported biological activity data for this compound?

Contradictions may arise from:

  • Assay Variability : Standardize protocols (e.g., pH, incubation time) across labs .
  • Structural Analogues : Compare activity of N-(2-bromophenyl) derivatives with other halogenated variants (e.g., 4-chlorophenyl) to identify substituent-specific effects .
  • Metabolic Stability : Use liver microsome assays to assess degradation rates, which may explain inconsistent in vivo results .

Q. What advanced techniques are used to study this compound’s pharmacokinetics and receptor interactions?

  • Radiolabeling : Incorporate ¹⁸F via prosthetic groups (e.g., [¹⁸F]fluoropropyl) for PET imaging, as demonstrated in dopamine D2 receptor tracers like [¹⁸F]fallypride .
  • Competitive Binding Assays : Use tritiated ligands (e.g., [³H]spiperone) to measure Ki values in brain tissue homogenates .
  • Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to immobilized receptors .

Methodological Considerations

Q. How can computational modeling guide the design of this compound derivatives?

  • DFT Calculations : Predict electronic properties (e.g., HOMO/LUMO levels) to optimize redox stability .
  • MD Simulations : Assess conformational flexibility in aqueous environments to improve solubility .

Q. What strategies mitigate synthetic challenges in scaling up this compound?

  • Flow Chemistry : Continuous flow reactors enhance yield and reduce reaction times for coupling steps .
  • Green Solvents : Replace dichloromethane with cyclopentyl methyl ether (CPME) for safer large-scale synthesis .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.